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Compound of Interest

Compound Name: Ibuprofen(1-)

Cat. No.: B10787088 Get Quote

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a weak acid that

exists in its anionic form at physiological pH. The spectroscopic characterization of this anion is

crucial for understanding its behavior in biological systems, for quality control in pharmaceutical

formulations, and in the development of new drug delivery systems. This guide provides an in-

depth technical overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics of the ibuprofen anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the ibuprofen anion in

solution and in the solid state. The deprotonation of the carboxylic acid group leads to

significant changes in the chemical shifts of nearby protons and carbons.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for neutral

ibuprofen and the changes observed for the ibuprofen anion (in the form of its sodium salt).

Chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Chemical Shift Data
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Proton Assignment

Neutral Ibuprofen

(CDCl₃) Chemical

Shift (ppm)[1][2][3]
[4]

Ibuprofen Anion (as

Sodium Salt, Solid-

State) Approximate

Chemical Shift (ppm)

[5]

Expected Shift upon

Deprotonation

CH₃ (isobutyl) 0.91 (d, 6H) ~0.8 Upfield

CH (isobutyl) 1.85 (m, 1H) ~1.8 Minimal change

CH₂ (isobutyl) 2.45 (d, 2H) ~2.4 Minimal change

Aromatic CH
7.10 (d, 2H) & 7.22 (d,

2H)
~7.0 - 7.2 Minimal change

α-CH 3.71 (q, 1H) ~3.5 Upfield

α-CH₃ 1.50 (d, 3H) ~1.3 Upfield

COOH ~11-12 (s, 1H) N/A (proton is absent) Signal disappears

Table 2: ¹³C NMR Chemical Shift Data
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Carbon Assignment

Neutral Ibuprofen

(CDCl₃) Chemical

Shift (ppm)[4][6]

Ibuprofen Anion (as

Sodium Salt)

Approximate

Chemical Shift (ppm)

Expected Shift upon

Deprotonation

C=O ~181 ~183-185 Downfield

α-C ~45 ~47-49 Downfield

Aromatic Quaternary

C
~141, ~137 ~142, ~139 Minimal change

Aromatic CH ~129, ~127 ~129, ~127 Minimal change

CH₂ (isobutyl) ~45 ~45 Minimal change

CH (isobutyl) ~30 ~30 Minimal change

CH₃ (isobutyl) ~22 ~22 Minimal change

α-CH₃ ~18 ~19 Minimal change

Experimental Protocols
Sample Preparation for Solution-State NMR:

Weigh 10-20 mg of the ibuprofen salt (e.g., sodium ibuprofen).

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in

an NMR tube.

Vortex the tube until the sample is fully dissolved.

NMR Data Acquisition (¹H and ¹³C):

The NMR spectra can be acquired on a 400 MHz or higher field spectrometer.

For ¹H NMR, a standard single-pulse experiment is typically used.

For ¹³C NMR, a proton-decoupled experiment is used to obtain singlets for each carbon.
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Typical acquisition parameters include a spectral width of 12-16 ppm for ¹H and 200-220

ppm for ¹³C, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a

good signal-to-noise ratio.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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